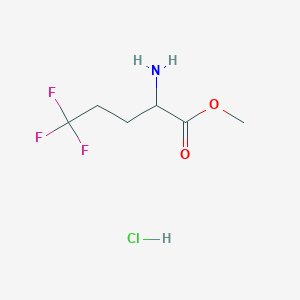

Methyl 2-amino-5,5,5-trifluoropentanoate hcl

Description

Methyl 2-amino-5,5,5-trifluoropentanoate HCl is a fluorinated amino acid ester hydrochloride derivative. Structurally, it consists of a pentanoate backbone with a methyl ester group, an amino group at the second carbon, and three trifluoromethyl (-CF₃) groups at the terminal carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and peptide synthesis applications. This compound is part of a broader class of ω-trifluoromethyl-substituted amino acids, which are valued for their metabolic stability and ability to modulate protein interactions due to the electron-withdrawing properties of the -CF₃ group.

Properties

Molecular Formula |

C6H11ClF3NO2 |

|---|---|

Molecular Weight |

221.60 g/mol |

IUPAC Name |

methyl 2-amino-5,5,5-trifluoropentanoate;hydrochloride |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4(10)2-3-6(7,8)9;/h4H,2-3,10H2,1H3;1H |

InChI Key |

KKBSOSBLLPOXMO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5,5,5-trifluoropentanoate hydrochloride typically involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the efficient production of the desired enantiomer. The process involves the use of specific catalysts and reaction conditions to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced catalytic systems and controlled environments is crucial to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,5,5-trifluoropentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction is useful for converting the compound into different derivatives.

Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Methyl 2-amino-5,5,5-trifluoropentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.

Medicine: It is explored for its potential therapeutic properties, particularly in drug development.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 2-amino-5,5,5-trifluoropentanoate HCl, we compare it with structurally related fluorinated amino acids and esters. Key compounds include:

Structural and Functional Analogues

Physicochemical Properties

| Property | This compound | (S)-2-Amino-5,5,5-trifluoropentanoic acid | 2-Acetamido-5,5,5-trifluoropentanoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 247.68 | 195.12 | 213.15 |

| Solubility | High in polar solvents (water, methanol) | Moderate in water, low in organic solvents | Low in water, soluble in DMSO |

| Melting Point | Not reported | 215–217°C (decomposes) | 180–182°C |

| Bioactivity | Intermediate for peptide coupling | Binds to AP site-containing DNA duplexes | Improved metabolic resistance |

Key Research Findings

Stereochemical Control: The DKR approach for synthesizing (S)-2-amino-5,5,5-trifluoropentanoic acid achieves >99% enantiomeric excess, critical for chiral drug development.

Substituent Effects: Methylation at the naphthyridine ring (e.g., ATMND) enhances DNA binding affinity by 100-fold compared to non-methylated analogs, highlighting the importance of substituent positioning.

Stability Enhancements: Esterification and acetylation significantly improve the stability and handling of fluorinated amino acids, enabling their use in industrial-scale synthesis.

Biological Activity

Methyl 2-amino-5,5,5-trifluoropentanoate hydrochloride (often referred to as Methyl 5TFI) is a fluorinated amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

Methyl 2-amino-5,5,5-trifluoropentanoate HCl is characterized by the presence of three fluorine atoms on the pentanoic acid chain. This fluorination can significantly affect the compound's interaction with biological systems, including its incorporation into proteins and its influence on enzymatic activities.

Biological Activity Overview

-

Incorporation into Proteins :

- Methyl 5TFI can be incorporated into proteins in place of isoleucine, affecting protein structure and function. Studies have shown that the incorporation of fluorinated amino acids like Methyl 5TFI can lead to modified protein stability and activity. For instance, in a study involving murine interleukin-2 (mIL-2), the substitution of isoleucine with Methyl 5TFI resulted in a protein that maintained structural integrity while exhibiting altered biological activity .

-

Enzymatic Effects :

- The biological activity of Methyl 5TFI has been evaluated through its effects on enzymatic reactions. For example, it was found that Methyl 5TFI exhibited a significantly reduced efficiency in catalyzing reactions compared to its non-fluorinated counterparts. The specificity constants for isoleucine and Methyl 5TFI showed that the latter was activated roughly 100-fold less efficiently than isoleucine in certain enzymatic contexts .

-

Cytokine Activity :

- Research indicates that proteins incorporating Methyl 5TFI can elicit different proliferative responses in T cells. In one study, the effective concentration (EC50) for mIL-2 containing Methyl 5TFI was found to be higher than that of wild-type mIL-2, suggesting altered receptor interactions or signaling pathways .

Case Study 1: Protein Expression and Functionality

A significant study investigated the incorporation of Methyl 5TFI into murine dihydrofolate reductase (mDHFR). The study demonstrated that while Methyl 5TFI could replace isoleucine residues in the enzyme, it led to a marked decrease in enzymatic activity. This was attributed to the structural constraints imposed by the fluorinated side chains, which hindered optimal substrate binding .

Case Study 2: Growth Inhibition in E. coli

Another study examined the impact of Methyl 5TFI on bacterial growth. When E. coli strains were supplemented with isoleucine alongside varying concentrations of Methyl 5TFI, it was observed that high concentrations (e.g., 4 mM) completely inhibited bacterial growth. This toxicity was linked to the incorporation of Methyl 5TFI into proteins essential for cellular function .

Comparative Analysis

| Property/Activity | Isoleucine | This compound |

|---|---|---|

| Substrate Efficiency | High | Significantly lower (100-fold less efficient) |

| Protein Stability | Standard | Enhanced stability but altered activity |

| Cytokine EC50 | Lower | Higher than wild-type |

| Impact on E. coli Growth | Essential for growth | Inhibitory at high concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.